molecular formula C21H26F2N4O B6980203 N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide

N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide

Cat. No.: B6980203
M. Wt: 388.5 g/mol
InChI Key: LEHZNHCOWYLFJJ-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and a difluorophenyl group, making it a subject of interest for researchers.

Properties

IUPAC Name

N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2N4O/c1-26-13-19(20(25-26)16-4-5-16)24-21(28)27-10-8-14(9-11-27)2-3-15-6-7-17(22)12-18(15)23/h6-7,12-14,16H,2-5,8-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHZNHCOWYLFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CC2)NC(=O)N3CCC(CC3)CCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting with cyclopropyl ketone and hydrazine, the pyrazole ring is formed through a cyclization reaction.

    Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of the difluorophenyl group: The difluorophenyl group is often introduced through a Friedel-Crafts acylation reaction.

    Final coupling: The final step involves coupling the pyrazole and piperidine intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Scaling up reactions: Using larger reaction vessels and optimizing reaction times and temperatures.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on biological systems and potential therapeutic benefits.

    Materials Science: Exploring its properties for use in advanced materials or as a building block for complex molecular structures.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-dichlorophenyl)ethyl]piperidine-1-carboxamide
  • N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-dimethylphenyl)ethyl]piperidine-1-carboxamide

Uniqueness

N-(3-cyclopropyl-1-methylpyrazol-4-yl)-4-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carboxamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for research and development.

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